13-Octadecenoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Octadecenoic acid, methyl ester, also known as methyl oleate, is an organic compound with the molecular formula C19H36O2. It is a fatty acid methyl ester derived from oleic acid, a monounsaturated omega-9 fatty acid. This compound is commonly found in various plant oils and animal fats and is widely used in the production of biodiesel, lubricants, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Octadecenoic acid, methyl ester can be synthesized through the esterification of oleic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound involves the transesterification of triglycerides found in vegetable oils or animal fats with methanol. This process is catalyzed by either an acid or a base, such as sodium hydroxide or potassium hydroxide. The reaction produces glycerol as a byproduct, which can be separated and purified for other uses .
Types of Reactions:
Reduction: The compound can be reduced to form saturated fatty acid methyl esters, such as methyl stearate.
Substitution: It can participate in substitution reactions, such as halogenation, where the double bond is replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides, and other oxygenated derivatives.
Reduction: Methyl stearate and other saturated fatty acid methyl esters.
Substitution: Halogenated fatty acid methyl esters.
Scientific Research Applications
13-Octadecenoic acid, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13-Octadecenoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also modulate the activity of various enzymes involved in lipid metabolism and signaling pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
cis-13-Octadecenoic acid, methyl ester: This is the cis isomer of 13-Octadecenoic acid, methyl ester, with similar chemical properties but different spatial configuration.
9,12-Octadecadienoic acid, methyl ester:
Methyl stearate: A saturated fatty acid methyl ester with no double bonds, making it more stable but less reactive than this compound.
Uniqueness: this compound is unique due to its monounsaturated structure, which provides a balance between stability and reactivity. This makes it suitable for various applications, including biodiesel production and as a chemical intermediate in organic synthesis .
Properties
Molecular Formula |
C19H36O2 |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl (E)-octadec-13-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6+ |
InChI Key |
OPLQDSJPOHPOSZ-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.